molecular formula C4H8ClN3O B1395433 2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride CAS No. 1315365-77-5

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride

Cat. No. B1395433
M. Wt: 149.58 g/mol
InChI Key: XXZMTUBRBDVXPH-UHFFFAOYSA-N
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Description

“2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride” is a compound that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The molecular structure of “2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride” can be represented by the SMILES string NCCC1=NC(C2=CC=NC=C2)=NO1.Cl .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism .

properties

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c5-2-1-4-6-3-8-7-4;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZMTUBRBDVXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride

CAS RN

1315365-77-5
Record name 2-(1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 2
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 3
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 4
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(1,2,4-Oxadiazol-3-yl)ethan-1-amine hydrochloride

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